(S)-[2'-(2-Methoxybenzyl)-[1,1'-binaphthalen]-2-yl]diphenylphosphine
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Overview
Description
(S)-[2’-(2-Methoxybenzyl)-[1,1’-binaphthalen]-2-yl]diphenylphosphine is a chiral phosphine ligand It is widely used in asymmetric synthesis and catalysis due to its ability to induce high enantioselectivity in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-[2’-(2-Methoxybenzyl)-[1,1’-binaphthalen]-2-yl]diphenylphosphine typically involves the following steps:
Formation of the Binaphthyl Backbone: The binaphthyl backbone is synthesized through a coupling reaction of naphthalene derivatives.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced via a nucleophilic substitution reaction.
Phosphine Introduction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-[2’-(2-Methoxybenzyl)-[1,1’-binaphthalen]-2-yl]diphenylphosphine undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often as a catalyst.
Substitution: The methoxybenzyl group can undergo substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically require nucleophiles and suitable solvents.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced organic compounds.
Substitution: Substituted binaphthyl derivatives.
Scientific Research Applications
(S)-[2’-(2-Methoxybenzyl)-[1,1’-binaphthalen]-2-yl]diphenylphosphine is used in various scientific research applications:
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: The compound is used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which (S)-[2’-(2-Methoxybenzyl)-[1,1’-binaphthalen]-2-yl]diphenylphosphine exerts its effects involves coordination to metal centers, forming chiral metal complexes. These complexes then participate in catalytic cycles, inducing enantioselectivity in the reactions they catalyze. The binaphthyl backbone and methoxybenzyl group contribute to the chiral environment around the metal center, enhancing the selectivity of the reactions.
Comparison with Similar Compounds
Similar Compounds
®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: Another chiral phosphine ligand with a similar binaphthyl backbone.
(S)-BINAP: A widely used chiral ligand in asymmetric synthesis.
Uniqueness
(S)-[2’-(2-Methoxybenzyl)-[1,1’-binaphthalen]-2-yl]diphenylphosphine is unique due to the presence of the methoxybenzyl group, which provides additional steric and electronic effects, enhancing its performance in certain catalytic applications compared to other similar ligands.
Properties
Molecular Formula |
C40H31OP |
---|---|
Molecular Weight |
558.6 g/mol |
IUPAC Name |
[1-[2-[(2-methoxyphenyl)methyl]naphthalen-1-yl]naphthalen-2-yl]-diphenylphosphane |
InChI |
InChI=1S/C40H31OP/c1-41-37-23-13-10-16-31(37)28-32-25-24-29-14-8-11-21-35(29)39(32)40-36-22-12-9-15-30(36)26-27-38(40)42(33-17-4-2-5-18-33)34-19-6-3-7-20-34/h2-27H,28H2,1H3 |
InChI Key |
YYQXGGFUDQAZIK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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